
Deglucohyrcanoside
Vue d'ensemble
Description
Deglucohyrcanoside is a steroid glycoside derived from the seeds of Coronilla hyrcana. It is a lesser-known cardiac glycoside with potential biological activities, including anticancer properties . This compound is structurally related to other cardiac glycosides but has unique features that make it a subject of interest in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deglucohyrcanoside can be isolated from natural sources such as the seeds of Coronilla hyrcana. The isolation process involves extraction with organic solvents followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction processes .
Analyse Des Réactions Chimiques
Types of Reactions: Deglucohyrcanoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Substitution reactions can occur at the glycosidic linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Structural Identification
Deglucohyrcanoside is structurally characterized as a steroid glycoside, which is significant in understanding its biological activity. The compound has been isolated and identified through various techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods have confirmed its structural integrity and allowed researchers to study its interactions with biological targets such as Na+/K+-ATPase, a crucial enzyme involved in cellular ion transport .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. It has shown selective cytotoxicity against various cancer cell lines while displaying lower toxicity towards non-cancerous cells. For instance, in vitro studies indicated that this compound selectively inhibited the growth of lung (A549), pancreatic (MiaPaCa-2), and breast (MCF-7) cancer cells .
Drug Repositioning Potential
The compound's ability to interact with Na+/K+-ATPase suggests potential for drug repositioning in cancer therapies. Given that many established treatments exhibit high systemic toxicity and low selectivity towards cancer cells, this compound may serve as a safer alternative or adjunct therapy in oncological settings .
Biochemical Properties
This compound's interaction with Na+/K+-ATPase is critical for its biological activity. In silico modeling has provided insights into how this compound binds to the enzyme, emphasizing the importance of specific amino acid interactions within the binding site. Such interactions are pivotal for understanding how this compound can modulate enzyme activity and influence cellular processes .
Comparative Toxicity Studies
A comparative analysis of the cytotoxicity profiles of this compound against other cardiac glycosides revealed that while it possesses lower overall toxicity, it maintains a favorable selectivity for cancer cells over normal tissues. This characteristic is essential for developing targeted therapies that minimize adverse effects associated with conventional chemotherapy .
Case Study 1: In Vitro Efficacy Against Lung Cancer Cells
In one study, this compound was tested on A549 lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with significant selectivity compared to normal lung fibroblast cells (MRC-5). The findings support further investigation into its use as a therapeutic agent against lung cancer .
Case Study 2: Mechanistic Insights into Cell Cycle Arrest
Another study focused on elucidating the mechanism by which this compound induces cell cycle arrest. The research identified specific signaling pathways affected by the compound, providing a clearer understanding of its role in cancer treatment strategies. This case highlights the need for ongoing research into the molecular underpinnings of its anticancer effects .
Mécanisme D'action
Deglucohyrcanoside exerts its effects primarily by inhibiting the Na+/K±ATPase enzyme. This inhibition disrupts the ion balance within cells, leading to various downstream effects, including apoptosis and cell cycle arrest . The compound’s interaction with Na+/K±ATPase is a key pathway in its anticancer activity .
Comparaison Avec Des Composés Similaires
Hyrcanoside: Another glycoside from Coronilla hyrcana with similar biological activities.
Ouabain: A well-known cardiac glycoside with potent Na+/K±ATPase inhibitory activity.
Digitoxin: Another cardiac glycoside used clinically for heart conditions.
Cymarin: A glycoside with similar structural features and biological activities.
Uniqueness: Deglucohyrcanoside is unique due to its specific glycosidic linkage and the presence of distinct functional groups that contribute to its biological activity. Its potential anticancer properties and relatively low systemic toxicity compared to other cardiac glycosides make it a promising compound for further research .
Propriétés
IUPAC Name |
14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-(3,4,5-trihydroxyoxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O9/c1-26-7-5-19-20(28(26,34)9-6-18(26)15-10-22(31)35-12-15)3-2-16-11-17(4-8-27(16,19)14-29)37-25-24(33)23(32)21(30)13-36-25/h10-11,14,17-21,23-25,30,32-34H,2-9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVQSPBMCILIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)OC6C(C(C(CO6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932771 | |
Record name | 14-Hydroxy-19-oxo-3-(pentopyranosyloxy)carda-4,20(22)-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14614-16-5 | |
Record name | Deglucohyrcanoside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 14-Hydroxy-19-oxo-3-(pentopyranosyloxy)carda-4,20(22)-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00932771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.